Methyl 3-(3-piperidinyloxy)benzoate
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Overview
Description
Methyl 3-(3-piperidinyloxy)benzoate: is a chemical compound with the molecular formula C13H17NO3 . It is commonly used in various scientific studies due to its unique physical and chemical properties. This compound is often utilized in the field of chemistry and biology for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-piperidinyloxy)benzoate typically involves the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-piperidinyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: 3-(3-piperidinyloxy)benzoic acid.
Reduction: 3-(3-piperidinyloxy)benzyl alcohol.
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 3-(3-piperidinyloxy)benzoate is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-piperidinyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-piperidinyloxy)benzoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-(piperidin-3-yloxy)benzoate
- Methyl 3-(4-piperidinyloxy)benzoate
- Methyl 3-(2-piperidinyloxy)benzoate
Comparison: Methyl 3-(3-piperidinyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivity towards enzymes and receptors .
Properties
CAS No. |
946681-12-5 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-piperidin-3-yloxybenzoate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3 |
InChI Key |
BHIOYRICHYKEPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
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